Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Description
Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a dihydropyrimidine derivative characterized by a methyl ester group at the acetate moiety, a methylamino substituent at position 2, and a methyl group at position 4 of the pyrimidinone ring.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(4-7(13)15-3)8(14)12-9(10-2)11-5/h4H2,1-3H3,(H2,10,11,12,14) |
InChI Key |
GROVBGCVKHXODP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically starts from substituted pyrimidinone precursors, which undergo selective methylation and esterification steps. Key transformations include:
- Formation of the pyrimidinone core via condensation reactions.
- Introduction of the methylamino group through N-methylation.
- Attachment of the acetate moiety at the 5-position via alkylation or esterification.
Detailed Synthetic Route
A representative synthetic route is as follows:
Synthesis of Pyrimidinone Intermediate
The pyrimidinone core is synthesized by condensation of ethyl cyanoacetate with thiourea and an appropriate aldehyde under basic conditions (e.g., potassium hydroxide in refluxing ethanol). This yields a 2-mercapto-5-cyanopyrimidinone intermediate.Methylation and Substituent Introduction
The thiol group of the intermediate is methylated using methyl iodide in the presence of sodium hydroxide, followed by displacement reactions (e.g., with hydrazine) to introduce the desired amino substituents.Condensation to Form the Target Pyrimidinone
The hydrazinyl intermediate is condensed with acetylacetone by heating in acetic acid-ethanol mixture at approximately 85 °C to form the pyrimidinone ring system bearing the methylamino substituent.Esterification to Introduce the Acetate Group
The carboxylate function is introduced via esterification or alkylation with ethyl bromoacetate or methyl bromoacetate under mild conditions (e.g., triethylamine in THF at 0 °C), yielding the methyl or ethyl acetate derivative.N-Methylation
N-Methylation of the amino group can be achieved using methyl iodide or other methylating agents in the presence of a base such as sodium hydride or sodium hydroxide.
Alternative Methods and Catalysts
- Microwave-assisted synthesis has been reported to enhance reaction rates and yields in the preparation of pyrimidine derivatives by facilitating condensation steps under controlled heating.
- Solvent-free protocols and the use of sodium methoxide as a catalyst have also been employed for pyrimidine ring formation, offering greener and more efficient methods.
Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidinone formation | Ethyl cyanoacetate, thiourea, aldehyde, KOH in ethanol | Reflux (~78 °C) | 4–6 hours | 60–70 | Base-catalyzed condensation |
| Thiol methylation | Methyl iodide, NaOH | Room temperature | 12 hours | 75–80 | Alkylation of thiol group |
| Hydrazine displacement | Hydrazine, ethanol | Reflux (~78 °C) | 4–5 hours | 65–70 | Nucleophilic substitution |
| Condensation with acetylacetone | Acetic acid-ethanol | 85 °C | 3–4 hours | 70–75 | Cyclization to form pyrimidinone |
| Esterification | Ethyl or methyl bromoacetate, Et3N, THF | 0 °C to RT | 3 hours | 85–90 | Alkylation to introduce acetate ester |
| N-Methylation | Methyl iodide, base (NaH or NaOH) | RT | 12 hours | 80–85 | Methylation of amino group |
Research Findings and Analysis
- The use of potassium hydroxide in refluxing ethanol for pyrimidinone formation is a well-established method yielding good purity and moderate to high yields.
- Methylation steps require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
- Microwave-assisted synthesis has been demonstrated to reduce reaction times significantly while maintaining or improving yields, representing a valuable tool for scale-up and efficiency.
- Esterification via alkyl halides in the presence of triethylamine and THF is efficient and high yielding, with low byproduct formation.
- The overall synthetic sequence is amenable to modifications for introducing various substituents, allowing for structure-activity relationship studies in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antiviral, anticancer, and antimicrobial agents.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating neurodegenerative diseases and inflammatory conditions.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of neuroprotection, it may reduce oxidative stress and inflammation by inhibiting key signaling pathways involved in cell death and survival.
Comparison with Similar Compounds
Key Observations :
- Methylamino vs.
- Ester vs. Acid : Methyl/ethyl esters (e.g., ) improve lipophilicity and membrane permeability compared to carboxylic acids (), which are more polar and may limit bioavailability.
Functional Group Variations
Key Observations :
- Ester Chain Length : Methyl esters (target compound) may hydrolyze faster than ethyl esters () in vivo, affecting drug release kinetics.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Substituent (Position 2) | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Not Provided | C10H15N3O4 | Methylamino | Methyl ester | 241.25 |
| Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | 503155-65-5 | C13H20N2O3 | Butyl | Ethyl ester | 252.31 |
| 2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | 166267-96-5 | C7H9N3O3 | Amino | Carboxylic acid | 183.17 |
| [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid | 371140-82-8 | C14H14N2O3S | Benzylthio | Carboxylic acid | 290.34 |
Research Findings
- Synthetic Utility : Ethyl esters () are commonly used in drug synthesis due to ease of hydrolysis to active carboxylic acids in vivo. Methyl esters (target compound) may offer faster metabolic activation.
- Biological Relevance: Methylamino groups (target compound, ) are critical for hydrogen bonding in enzyme inhibition, as seen in protease inhibitors.
- Safety Profiles: Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate () is labeled for research use only, underscoring the need for rigorous toxicity studies for all analogs.
Biological Activity
Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a synthetic compound belonging to the dihydropyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its significance in medicinal chemistry.
Molecular Formula: C12H16N4O3
Molecular Weight: 252.28 g/mol
CAS Number: 518048-04-9
The compound features a pyrimidine ring structure with various substituents that contribute to its biological activity. The presence of the methylamino and oxo groups enhances its reactivity and potential interactions with biological macromolecules.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Antiviral Activity: Studies suggest that it may possess antiviral properties by interfering with viral replication mechanisms.
- Anticancer Properties: Preliminary investigations indicate that this compound could inhibit tumor cell proliferation by modulating cell cycle regulators and apoptosis pathways.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated inhibition of viral replication in vitro against specific viruses. |
| Study B | Anticancer Activity | Showed significant reduction in cell viability of cancer cell lines at micromolar concentrations. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of target enzymes involved in metabolic pathways. |
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested the antiviral efficacy of this compound against influenza virus. The compound exhibited a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral agent.
Case Study 2: Cancer Cell Proliferation
A separate investigation focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
